molecular formula C21H21N3O3 B11342490 3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B11342490
M. Wt: 363.4 g/mol
InChI Key: DTXMNXKKQFTCHP-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-piperazine hybrid family, featuring a 2H-chromen-2-one (coumarin) core linked via a carbonyl group to a piperazine moiety substituted with a 2-pyridin-2-ylethyl chain. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The piperazine group enhances pharmacokinetic properties, such as solubility and receptor-binding affinity, while the pyridinyl-ethyl substituent may modulate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C21H21N3O3/c25-20(18-15-16-5-1-2-7-19(16)27-21(18)26)24-13-11-23(12-14-24)10-8-17-6-3-4-9-22-17/h1-7,9,15H,8,10-14H2

InChI Key

DTXMNXKKQFTCHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a 2H-chromen-2-one derivative with a piperazine derivative. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic routes to produce piperazin-2-one chromenone. These methods ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: Piperazin-2-one chromenone participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction processes yield reduced forms of the compound.

    Substitution: Substituents on the chromenone or piperazine ring can be modified through substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides) can be used.

Major Products:: The specific products depend on the reaction conditions and substituents. Oxidation may lead to hydroxylated or carbonylated derivatives, while reduction could yield saturated analogs.

Scientific Research Applications

Piperazin-2-one chromenone finds applications across disciplines:

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular components, affecting pathways relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Piperazine Hybrids

(a) 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one (ZINC2707875)
  • Structure : Differs in the piperazine substituent (2,3-dimethylphenyl vs. pyridin-2-ylethyl) and a methoxy group at position 6 of the coumarin ring.
  • The methoxy group may alter electronic properties, affecting binding to targets like serotonin receptors .
(b) 3-(4-(4-Trifluoromethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
  • Structure : Features a 4-(trifluoromethyl)phenyl substituent on piperazine.
  • Key Data : Molecular weight = ~449.4 g/mol; synthetic yields for similar trifluoromethyl-substituted arylpiperazines range from 83–88% .
  • Significance : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and receptor selectivity, as seen in fibanserin (a 5-HT2A antagonist) .

Piperazine-Containing Non-Coumarin Analogs

(a) Aripiprazole
  • Structure: 7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.
  • Key Data : Approved antipsychotic with partial dopamine D2 receptor agonism. Molecular weight = 448.4 g/mol .
  • Comparison : The extended butoxy chain in aripiprazole improves CNS penetration, whereas the coumarin core in the target compound may limit blood-brain barrier permeability despite the pyridinyl-ethyl group .
(b) Thiazolidinone Derivatives (N-Type Calcium Channel Blockers)
  • Structure : E.g., 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one.
  • Key Data: IC50 values for calcium channel inhibition in the nanomolar range; molecular weights ~400–450 g/mol .
  • Comparison: The thiazolidinone core replaces coumarin, but the shared pyridinyl-ethyl-piperazine motif suggests overlapping SAR for ion channel modulation. The coumarin hybrid may exhibit distinct off-target effects due to its planar aromatic system .

Research Findings and SAR Insights

  • Piperazine Substituents : Electron-deficient groups (e.g., trifluoromethyl, halogens) enhance receptor selectivity and metabolic stability, while alkyl or pyridinyl chains improve solubility and CNS targeting .
  • Core Structure: Coumarin’s planar structure may limit membrane permeability compared to non-aromatic cores (e.g., thiazolidinone), but it provides a scaffold for π-π interactions in enzyme binding .

Biological Activity

3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure

The compound features a chromenone core substituted with a piperazine moiety linked to a pyridine ring. This unique structure is hypothesized to contribute to its biological activities.

Biological Activity Overview

The biological activity of 3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines.
  • Antibacterial Activity : Its efficacy against Gram-positive and Gram-negative bacteria has been investigated.
  • Antifungal Activity : The compound's ability to inhibit fungal growth has also been assessed.

Antitumor Activity

In studies evaluating the antitumor effects, the compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, a study reported that the compound reduced cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)% Viability at 10 µM
MCF-75.030%
A5494.525%
HeLa6.035%

Antibacterial Activity

The antibacterial activity was assessed using standard disk diffusion methods against various bacterial strains. The compound demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Antifungal Activity

In antifungal assays, the compound was tested against Candida albicans and Aspergillus niger. Results indicated that it effectively inhibited fungal growth, with an observed minimum inhibitory concentration (MIC) of 16 µg/mL for Candida species.

Table 3: Antifungal Activity Data

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study on Cancer Treatment : A recent study evaluated the effects of the compound in combination with existing chemotherapeutic agents on MCF-7 cells. The combination therapy exhibited synergistic effects, enhancing cytotoxicity compared to individual treatments.
  • Clinical Implications in Bacterial Infections : In an animal model of bacterial infection, administration of the compound significantly reduced bacterial load and improved survival rates compared to control groups.

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